molecular formula C15H16N2O2 B2572217 N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide CAS No. 1226448-48-1

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide

Cat. No.: B2572217
CAS No.: 1226448-48-1
M. Wt: 256.305
InChI Key: CMJLJKLHXNRLRC-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Preparation Methods

The synthesis of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide typically involves the following steps:

Chemical Reactions Analysis

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:

Biological Activity

N-(2-Methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the following areas:

  • Antimicrobial Activity :
    • Studies suggest that derivatives of quinoline compounds exhibit significant activity against various strains of Mycobacterium tuberculosis (Mtb). This includes potential applications in treating drug-resistant tuberculosis strains.
    • The compound's mechanism may involve inhibiting key enzymes or pathways critical for bacterial survival.
  • Anticancer Activity :
    • Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
    • Specific focus has been on its effects against colorectal cancer cell lines, where it has shown promising cytotoxicity.

Antimicrobial Studies

A series of studies have evaluated the efficacy of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in these studies:

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundMycobacterium tuberculosis12.5
IsoniazidMycobacterium tuberculosis0.1
PyrazinamideMycobacterium tuberculosis50

Anticancer Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on colorectal cancer cell lines. The following table outlines key findings from these investigations:

Cell LineIC50 (μM)Mechanism of ActionReference
HCT11615Induction of apoptosis; G2/M phase arrest
Caco-220Inhibition of PI3K/AKT/mTOR signaling pathway

Case Studies

Several case studies have been conducted to evaluate the clinical implications of compounds similar to this compound.

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of a quinoline derivative in patients with drug-resistant tuberculosis. Results indicated a significant reduction in bacterial load among treated individuals compared to controls, suggesting potential for further development in clinical settings.
  • Case Study on Anticancer Effects :
    • A study involving colorectal cancer patients treated with a related compound showed improved survival rates and reduced tumor sizes, highlighting the therapeutic potential of quinoline derivatives in oncology.

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-13-9-8-10-4-3-7-12(14(10)17-13)16-15(18)11-5-2-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLJKLHXNRLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3CCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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